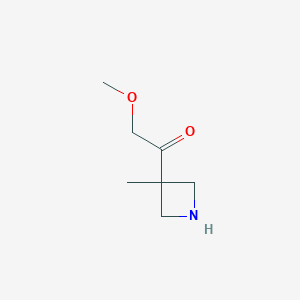![molecular formula C11H10N4 B13211023 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile is an organic compound that belongs to the class of benzyl cyanides. This compound contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile can be achieved through a nucleophilic substitution reaction involving 4-aminopyrazole and a suitable benzyl cyanide derivative. One common method involves the reaction of 4-aminopyrazole with 4-chlorobenzyl cyanide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile
- Other aminopyrazole derivatives
Uniqueness
2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile is unique due to its specific structure, which combines a pyrazole ring with a benzyl cyanide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[4-(1H-pyrazol-4-ylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10N4/c12-6-5-9-1-3-10(4-2-9)15-11-7-13-14-8-11/h1-4,7-8,15H,5H2,(H,13,14) |
InChI Key |
LDNVSLWCOMCGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


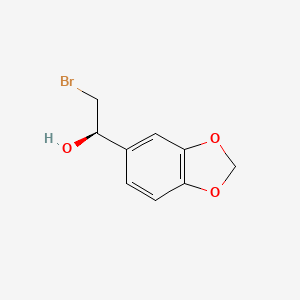
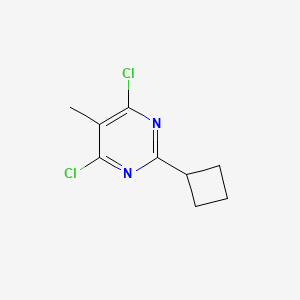
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine](/img/structure/B13210965.png)
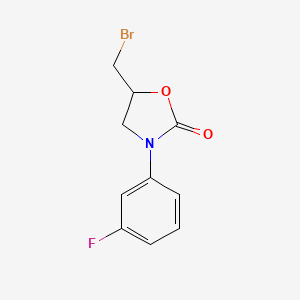
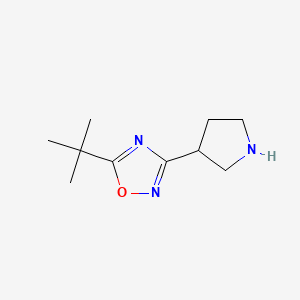

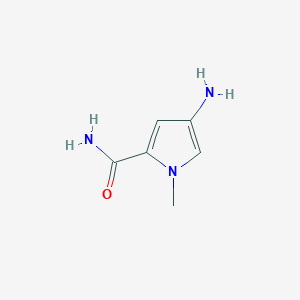
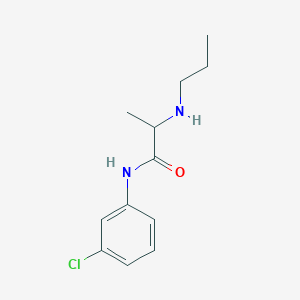
![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
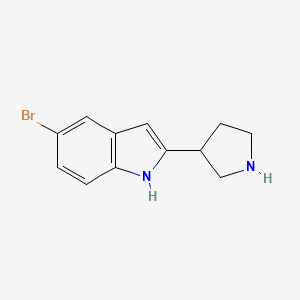
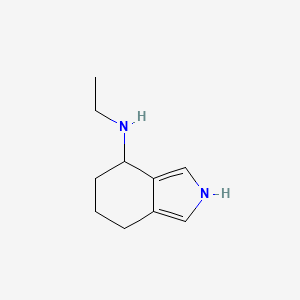
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13211016.png)
